molecular formula C14H9Cl2NO4 B6394294 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1262009-65-3

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6394294
CAS RN: 1262009-65-3
M. Wt: 326.1 g/mol
InChI Key: NKIUGRMJKZBLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid (2C5C3MPA) is a synthetic compound that has been studied for its potential applications in the field of science. It is a derivative of nicotinic acid and has a molecular weight of 295.7 g/mol. It is a white powder that is insoluble in water, but soluble in methanol and ethanol. 2C5C3MPA has been used in a variety of scientific studies and has been found to have a number of interesting properties.

Scientific Research Applications

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pyridines, quinolines, and cyclic peptides. It has also been used in the synthesis of 4-chloro-3-methoxycarbonylphenylacetic acid, which is an important intermediate in the synthesis of pharmaceuticals. 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has also been used in the synthesis of polychlorinated biphenyls (PCBs) and other organic compounds.

Mechanism of Action

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a number of interesting properties. It has been found to be an effective inhibitor of a number of enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It has also been found to have anti-inflammatory and antioxidant properties. 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has also been found to inhibit the growth of certain bacteria and fungi, and to have antiviral activity.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It has also been found to have anti-inflammatory and antioxidant properties. In addition, 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, and to have antiviral activity.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time without significant degradation. Another advantage is that it is soluble in methanol and ethanol, making it easier to use in laboratory experiments.
A limitation of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is that it is insoluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively new compound and there is limited information available on its properties and applications.

Future Directions

The potential future directions for 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% are numerous. One potential direction is to further study its biochemical and physiological effects. This could include studying its effects on other enzymes, its anti-inflammatory and antioxidant properties, and its antiviral activity. Another potential direction is to study its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further research could be done to explore the potential of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% as an inhibitor of bacterial and fungal growth. Finally, further research could be done to explore its potential as a reagent in the synthesis of other compounds.

Synthesis Methods

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and 4-chloro-3-methoxycarbonylphenylchloride in two steps. In the first step, nicotinic acid is reacted with 4-chloro-3-methoxycarbonylphenylchloride in the presence of anhydrous potassium carbonate and acetic anhydride. This reaction produces 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in a yield of over 95%. In the second step, the 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is purified by recrystallization.

properties

IUPAC Name

2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c1-21-14(20)9-4-7(2-3-11(9)15)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIUGRMJKZBLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688355
Record name 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-65-3
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262009-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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